molecular formula C11H18NO3P B13406419 cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt

Cat. No.: B13406419
M. Wt: 243.24 g/mol
InChI Key: CUMLAIKEAHWEFG-POMABLRUSA-N
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Description

cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt: is an organic salt with the molecular formula C₃H₇O₃P(C₈H₁₁N).

Preparation Methods

The preparation of cis-Propenylphosphonic Acid involves several steps:

    Starting Materials: The process begins with propargyl alcohol and phosphorus trichloride.

    Reaction Steps:

    Industrial Production: Industrial methods for producing cis-Propenylphosphonic Acid typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

    Common Reagents and Conditions: Typical reagents include phosphotungstic acid and other catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound has been studied for its potential as an inhibitor of fatty acid biosynthesis, making it effective against antibiotic-resistant strains of bacteria.

    Medicine: It is used in the microbial production of Fosfomycin, an antibiotic used to treat urinary tract infections.

    Industry: The compound is utilized in the production of antibacterial materials and other industrial applications.

Mechanism of Action

The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in fatty acid biosynthesis, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of fatty acids, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt can be compared with other similar compounds:

    Similar Compounds: Some similar compounds include other phosphonic acids and their derivatives.

    Uniqueness: The unique aspect of this compound lies in its specific molecular structure and its ability to inhibit fatty acid biosynthesis, making it effective against antibiotic-resistant bacteria.

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

(1R)-1-phenylethanamine;[(Z)-prop-1-enyl]phosphonic acid

InChI

InChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1

InChI Key

CUMLAIKEAHWEFG-POMABLRUSA-N

Isomeric SMILES

C/C=C\P(=O)(O)O.C[C@H](C1=CC=CC=C1)N

Canonical SMILES

CC=CP(=O)(O)O.CC(C1=CC=CC=C1)N

Origin of Product

United States

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